N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c27-22(19-3-5-20(6-4-19)26-13-1-2-14-26)25-16-17-7-12-24-21(15-17)18-8-10-23-11-9-18/h1-15H,16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWKNJOBIZIJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C22H18N4O
- Molecular Weight : 354.413 g/mol
- IUPAC Name : N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-4-pyrrol-1-ylbenzamide
This compound exhibits biological activity primarily through its interactions with specific receptors and enzymes:
- P2Y14 Receptor Antagonism : This compound has been studied for its role as a selective antagonist of the P2Y14 receptor, which is implicated in inflammatory processes. By inhibiting this receptor, the compound can modulate neutrophil motility and potentially reduce inflammation .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit broad-spectrum antibacterial properties against various gram-positive pathogens. This suggests potential applications in treating infections caused by resistant strains .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
Case Studies
- Inflammation and Neutrophil Modulation : A study explored the structure-activity relationship (SAR) of related compounds targeting the P2Y14 receptor. The findings indicated that modifications on the bipyridine moiety could enhance antagonistic activity, suggesting a pathway for developing more effective anti-inflammatory agents .
- Antibacterial Efficacy : Another research effort focused on synthesizing derivatives of this compound to evaluate their antibacterial properties. Results showed significant bactericidal activity against resistant strains such as Staphylococcus aureus and Enterococcus faecalis .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural similarities and differences between N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide and related compounds:
Key Observations :
- Bipyridine vs. Monopyridine Systems: The target compound’s 2,4'-bipyridine group distinguishes it from simpler pyridine-based benzamides (e.g., ’s EGFR inhibitors). Bipyridine systems enhance π-π stacking and metal-binding capabilities, which may confer unique pharmacological or catalytic properties .
- Synthetic Routes: The bipyridine-imidazole compound in was synthesized via nucleophilic aromatic substitution (SNAr), suggesting that similar strategies (e.g., amide coupling or SNAr) could apply to the target compound. In contrast, ’s benzamides were synthesized via nickel-catalyzed reductive aminocarbonylation , highlighting divergent methodologies for analogous structures.
Molecular Weight and Solubility :
- The target compound’s molecular weight is estimated to exceed 400 Da due to the bipyridine and pyrrole groups, rendering it less soluble than simpler benzamides like N-(4-(1H-pyrrol-1-yl)phenyl)benzamide (MW ~280 Da) .
- The bipyridine moiety increases lipophilicity (clogP ~3.5 predicted), which may enhance membrane permeability compared to ’s diaminopyrimidine derivatives (clogP ~2.8) .
Q & A
Basic: What synthetic strategies are effective for preparing N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide?
Answer:
The compound can be synthesized via sequential alkylation and acylation reactions. A typical approach involves:
- Alkylation: Reacting 4-(1H-pyrrol-1-yl)benzoyl chloride with [2,4'-bipyridin]-4-ylmethanamine under basic conditions (e.g., potassium carbonate in DMF) to form the benzamide backbone.
- Protection/Deprotection: Use Boc-protected intermediates to prevent side reactions during coupling steps, followed by HCl-mediated deprotection .
- Purification: Column chromatography (silica gel, CHCl₃:MeOH gradients) or reverse-phase HPLC for final isolation .
Basic: What analytical techniques are used to confirm the structure and purity of the compound?
Answer:
- 1H/13C NMR: Assign peaks to confirm the bipyridyl, benzamide, and pyrrole moieties. DMSO-d₆ or CDCl₃ are common solvents .
- Mass Spectrometry (ESI-MS): Verify molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or bond connectivity .
Advanced: How can low yields in the acylation step be mitigated during synthesis?
Answer:
Optimize reaction conditions by:
- Catalyst Selection: Use coupling agents like HATU or EDCI to enhance efficiency.
- Stoichiometry: Maintain a 1.2:1 molar ratio of acyl chloride to amine to ensure complete conversion.
- Temperature Control: Conduct reactions under inert atmospheres at 0–5°C to minimize side reactions .
Advanced: How do structural modifications influence the biological activity of this compound?
Answer:
- Bipyridine Substituents: Electron-withdrawing groups (e.g., -CF₃) at the 4'-position enhance metabolic stability and target binding .
- Pyrrole Modifications: Substituting the pyrrole ring with bulkier groups (e.g., indole) may alter selectivity in kinase inhibition assays .
Advanced: How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved?
Answer:
- 2D NMR (COSY, HSQC): Differentiate overlapping signals by correlating proton-proton and proton-carbon couplings .
- High-Resolution MS: Confirm molecular formulas to rule out impurities .
Advanced: What advanced analytical methods ensure batch-to-batch consistency?
Answer:
- HPLC-PDA/MS: Use C18 columns with acetonitrile/0.1% formic acid gradients to monitor purity (>95%) and detect trace impurities .
- DSC/TGA: Assess thermal stability and polymorphic forms .
Advanced: What mechanistic insights exist for this compound’s activity in kinase inhibition?
Answer:
- Enzyme Assays: Measure IC₅₀ values against BRAF or other kinases using fluorescence polarization .
- Molecular Docking: Model interactions with ATP-binding pockets to identify critical hydrogen bonds (e.g., bipyridine-N with Lys483) .
Advanced: How can solubility challenges in aqueous buffers be addressed?
Answer:
- Prodrug Design: Introduce phosphate or PEGylated groups to enhance hydrophilicity.
- Co-Solvents: Use DMSO (≤10%) or cyclodextrin-based formulations for in vitro assays .
Advanced: How is compound stability assessed under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 1–3 months to predict shelf life .
Advanced: How can off-target effects be minimized in cellular assays?
Answer:
- Proteome-Wide Screening: Use thermal shift assays or affinity pulldowns to identify non-target interactions .
- CRISPR Knockout Models: Validate target specificity in isogenic cell lines lacking the kinase of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
